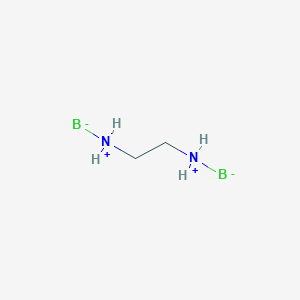

Ethylenediaminebisborane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114043. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

InChI |

InChI=1S/C2H8B2N2/c3-5-1-2-6-4/h1-2,5-6H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEMRGUTUHLXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-][NH2+]CC[NH2+][B-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8B2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90637905 | |

| Record name | PUBCHEM_24190735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15165-88-5 | |

| Record name | Ethylenediaminebisborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PUBCHEM_24190735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane ethylenediamine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Advanced Chemical Hydrides Research

The quest for clean and sustainable energy has propelled research into hydrogen as a premier energy carrier, primarily due to its high energy density per mass and the benign nature of its combustion product, water. caltech.edumdpi.com However, storing hydrogen effectively presents a substantial technical challenge, as it exists as a gas at ambient conditions, occupying a large volume. caltech.edumdpi.com Advanced chemical hydrides are a class of materials being intensively studied to address this challenge. These compounds store hydrogen within their chemical bonds, offering the potential for high-density, solid-state storage suitable for applications like on-board vehicular systems for fuel cells. cinz.nzenergy.govanr.fr

The primary goal of this research is to develop materials that possess high gravimetric and volumetric hydrogen capacity, release hydrogen at practical temperatures and pressures, and remain stable under normal conditions. energy.govpnnl.gov The field of chemical hydrides is broad, encompassing various material classes such as metal hydrides, amides, and complex hydrides. d-nb.infomdpi.com Within this landscape, amine-borane adducts have been identified as a particularly promising family of chemical hydrogen storage materials. d-nb.info

Significance of Amine Borane Derivatives in Chemical Hydrogen Storage

Established Synthetic Routes to this compound

The synthesis of this compound has been approached through several established routes, primarily involving the reaction of a boron source with ethylenediamine (B42938). Two notable methods include the in-situ generation of diborane (B8814927) and the use of a pre-formed borane-Lewis base complex.

One primary method involves the reaction of sodium borohydride (B1222165) with boron trifluoride etherate to generate diborane (B₂H₆) in situ. The diborane gas is then passed through a solution of ethylenediamine in a suitable solvent, such as dimethyl sulfide (B99878), to yield this compound. Current time information in Bangalore, IN. An alternative and often more convenient approach utilizes a stable borane-Lewis base complex, such as borane-dimethyl sulfide complex (BMS), which is commercially available. In this method, the BMS solution is added dropwise to a solution of ethylenediamine, leading to the formation of the desired bis-adduct. Current time information in Bangalore, IN. The choice of solvent has been shown to be crucial for obtaining high yields of crystalline product, with dimethyl sulfide being particularly effective. Current time information in Bangalore, IN.

Initial attempts to synthesize EDAB using a 1 M borane-tetrahydrofuran (B86392) (THF) solution resulted in the formation of the product as confirmed by ¹¹B NMR spectroscopy; however, upon solvent removal, a non-crystalline, gummy solid was obtained, which proved difficult to purify. Current time information in Bangalore, IN. The generation of diborane from sodium borohydride and boron trifluoride-etherate in THF, followed by reaction with ethylenediamine at low temperatures, also yielded the product, but optimization of the solvent system was key to improving yields and product form. Current time information in Bangalore, IN. Specifically, generating diborane in diglyme (B29089) and capturing it with ethylenediamine in dimethyl sulfide at 0°C significantly increased the yield to 85%. Current time information in Bangalore, IN. The use of a 2 M THF solution of borane dimethyl sulfide with ethylenediamine also provided an 85% yield, which was further improved to 90% by changing the reaction solvent to dimethyl sulfide. Current time information in Bangalore, IN.

| Entry | Borane Source | Solvent for Diborane Generation | Amine Solvent | Reaction Temperature (°C) | Yield (%) | Product Form | Reference |

| 1 | BH₃-THF | - | THF | Room Temp | - | Gummy Solid | Current time information in Bangalore, IN. |

| 2 | NaBH₄/BF₃·Et₂O | THF | THF | -78 | - | - | Current time information in Bangalore, IN. |

| 3 | NaBH₄/BF₃·Et₂O | THF | THF | 0 | - | - | Current time information in Bangalore, IN. |

| 4 | NaBH₄/BF₃·Et₂O | THF | THF | Room Temp | 70 | - | Current time information in Bangalore, IN. |

| 5 | NaBH₄/BF₃·Et₂O | Diglyme | Dimethyl Sulfide | 0 | 85 | - | Current time information in Bangalore, IN. |

| 6 | BH₃-SMe₂ | THF | THF | 0 | 85 | - | Current time information in Bangalore, IN. |

| 7 | BH₃-SMe₂ | Dimethyl Sulfide | Dimethyl Sulfide | 0 | 90 | Crystalline Solid | Current time information in Bangalore, IN. |

Functionalization and Derivative Synthesis of this compound

The functionalization of this compound opens avenues to new materials with tailored properties. Research in this area has focused on modifying the borane or the ethylenediamine backbone to introduce new functional groups.

A notable example of functionalization involves the halogenation of the borane units. This compound can be reacted with reagents like hydrogen chloride in diethyl ether to produce the corresponding chlorinated derivative, ClBH₂NH₂CH₂CH₂NH₂BH₂Cl. acs.org This reaction proceeds with high yield and can be monitored by ¹¹B NMR spectroscopy. acs.org The resulting dichlorinated compound serves as a versatile intermediate for further synthesis. For instance, it can undergo a metathesis reaction with potassium trinitromethyl [K(C(NO₂)₃)] to yield the energetic material [CH₂NH₂BH₂C(NO₂)₃]₂. acs.org

The synthesis of N-substituted and N,N-disubstituted ethylenediamine derivatives is also a well-established field, providing a potential route to functionalized EDAB precursors. asianpubs.org These methods often involve multi-step syntheses, including Michael addition, hydrazinolysis, and Curtius rearrangements, starting from readily available materials. asianpubs.org While not directly reporting the synthesis of functionalized EDAB, these routes to modified ethylenediamines could be adapted to produce a wide range of EDAB derivatives.

Furthermore, the broader field of borane chemistry offers insights into potential functionalization strategies. For example, the synthesis of fused closo-dodecaborate–oxazoles has been achieved through transition-metal-catalyzed B–H activation, demonstrating that boron clusters can be functionalized with complex organic moieties. nih.gov This suggests that direct C-H or B-H functionalization of EDAB could be a viable, though likely challenging, route to novel derivatives.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| This compound | HCl·Et₂O | ClBH₂NH₂CH₂CH₂NH₂BH₂Cl | 92 | acs.org |

| ClBH₂NH₂CH₂CH₂NH₂BH₂Cl | K[C(NO₂)₃] | [CH₂NH₂BH₂C(NO₂)₃]₂ | - | acs.org |

In-situ Monitoring of this compound Synthesis

The real-time analysis of chemical reactions, or in-situ monitoring, is a powerful tool for understanding reaction mechanisms, optimizing conditions, and ensuring safety. While specific studies on the in-situ monitoring of this compound synthesis are not widely reported, techniques applied to similar amine-borane adducts and related boron compounds provide a clear indication of suitable methodologies.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a highly effective technique for monitoring reactions involving boron. mdpi.comresearchgate.net The chemical shift in ¹¹B NMR is very sensitive to the coordination environment of the boron atom, allowing for the clear distinction between starting materials, intermediates, and products. For example, the formation of boronate esters from boronic acids and diols has been successfully monitored in-situ using a method involving fluoride (B91410) coordination and ¹¹B NMR spectroscopy. mdpi.comresearchgate.net This technique allows for the quantification of each species in the reaction mixture. mdpi.comresearchgate.net Similarly, the dehydrocoupling of B-methylated amine-boranes has been analyzed by in-situ ¹¹B NMR spectroscopy to identify the array of products formed. acs.org Given that the formation of EDAB from a borane-Lewis base complex is an adduct formation reaction, ¹¹B NMR would be an ideal tool for real-time monitoring. The reaction of this compound with HCl has been monitored by ¹¹B NMR, demonstrating its utility in tracking reactions involving this compound. acs.org

Raman spectroscopy is another powerful technique for in-situ reaction monitoring, especially for reactions in solution and in the solid state. spectroscopyonline.com It has been successfully used for the real-time monitoring of the mechanochemical synthesis of bimetallic amidoboranes, allowing for the observation of key intermediate phases. uva.nl This non-invasive technique provides vibrational information that can be used to track the consumption of reactants and the formation of products.

Other spectroscopic techniques such as UV-Vis and infrared spectroscopy can also be employed for real-time analysis, particularly in flow chemistry setups. mdpi.comrsc.org These methods can provide valuable kinetic data and help in the optimization of reaction parameters like flow rate and reactant concentrations. rsc.orgnih.gov

| Technique | Monitored Species/Reaction | Key Findings | Reference |

| ¹¹B NMR Spectroscopy | Formation of boronate esters | Distinguishes and quantifies boronic acids, boronate esters, and amine-coordinated boronate esters. | mdpi.comresearchgate.net |

| ¹¹B NMR Spectroscopy | Dehydrocoupling of B-methylated amine-boranes | Identification of various dehydrocoupled products. | acs.org |

| Raman Spectroscopy | Mechanochemical synthesis of bimetallic amidoboranes | Real-time observation of key intermediate phases. | uva.nl |

| UV-Vis Spectroscopy | Microfluidic synthesis of Ag nanoparticles | Real-time monitoring of reaction rate and particle size. | nih.gov |

| Infrared Spectroscopy | Fluoroform consumption in flow | Accurate reagent dosage and control of environmental impact. | cam.ac.uk |

Dehydrogenation Pathways and Mechanistic Insights of Ethylenediaminebisborane

Thermal Dehydrogenation Processes

Thermal dehydrogenation involves the application of heat to initiate the release of hydrogen from ethylenediaminebisborane. This process is a direct method for hydrogen liberation, and its efficiency is governed by the inherent kinetics and thermodynamics of the compound.

Kinetics and Thermodynamics of Hydrogen Release from this compound

The thermal decomposition of this compound proceeds exothermically, releasing a significant amount of hydrogen in distinct steps. researchgate.netrsc.org Calorimetry and volumetric gas-burette experiments have shown that EDAB releases approximately 9-10 wt. % of hydrogen at temperatures between 100 °C and 200 °C. researchgate.netrsc.org The process occurs in two primary exothermic steps. The first step has an enthalpy of approximately -10 ± 1 kJ/mol H₂, and the second step is around -3.8 ± 1 kJ/mol H₂. researchgate.netrsc.org

Isothermal kinetic analyses reveal that while EDAB is more stable than ammonia (B1221849) borane (B79455) (AB) at temperatures below 100°C, its rate of hydrogen release becomes faster than that of AB at temperatures exceeding 120°C. researchgate.netrsc.org This suggests a different kinetic barrier to decomposition. Unlike ammonia borane, which often exhibits a significant induction period for hydrogen release, EDAB dehydrogenates almost immediately upon heating. researchgate.net A key advantage of the thermal dehydrogenation of EDAB is the purity of the gas evolved; mass spectrometry has detected no volatile impurities in the released hydrogen when heated to 200°C. researchgate.netscite.ai

| Parameter | Value | Temperature Range (°C) |

|---|---|---|

| Total H₂ Release (wt. %) | ~9-10% | 100 - 200 |

| Enthalpy of Dehydrogenation (Step 1) | -10 ± 1 kJ/mol H₂ | - |

| Enthalpy of Dehydrogenation (Step 2) | -3.8 ± 1 kJ/mol H₂ | - |

Intermediates and Byproduct Formation During Thermolysis of this compound

The thermolysis of this compound is a complex process involving the formation of various intermediates and solid-state byproducts. The dehydrogenation is believed to proceed through an ionic intermediate, a mechanism that is also suggested for ammonia borane. scite.ai The formation of this intermediate is considered a potential rate-determining step. scite.ai

High-temperature thermolytic decomposition studies using techniques such as thermogravimetry, differential thermal analysis, and mass spectrometry have identified up to four distinct hydrogen desorption events at temperatures below 1000 °C. researchgate.net While the primary gas released is hydrogen, small amounts of other gases like methane (B114726) (CH₄), ethylene (B1197577) (C₂H₄), and carbon monoxide/dioxide (CO/CO₂) can be formed at higher temperatures. researchgate.net

The solid-state residue remaining after thermolysis has been characterized using X-ray diffraction, Raman spectroscopy, and elemental analysis. researchgate.net These analyses indicate the formation of a poorly-crystalline, graphitic-like ternary borocarbonitride compound. researchgate.net X-ray photoelectron spectroscopy (XPS) of the surface of this material reveals a composition rich in carbon and nitrogen oxides, which differs from the bulk material's composition. researchgate.net

Catalytic Dehydrogenation of this compound

To improve the kinetics of hydrogen release and lower the required temperatures, various catalytic systems have been explored. These can be broadly categorized into homogeneous and heterogeneous catalysis, each offering unique advantages and mechanistic pathways.

Homogeneous Catalysis for Hydrogen Release from this compound

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity for the dehydrogenation of amine-boranes. While much of the research in this area has focused on ammonia borane, the principles are applicable to EDAB. Transition metal complexes, particularly those of iridium and rhodium, are effective for these reactions. d-nb.infoyoutube.com The mechanism often involves the coordination of the amine-borane adduct to the metal center. d-nb.info Kinetic studies on related systems suggest that the reaction can be first-order with respect to both the substrate and the catalyst concentration. d-nb.info For amine-boranes, the catalytic cycle is proposed to involve intermediates where the borane adduct is coordinated to the metal. d-nb.info

Heterogeneous Catalysis and Catalyst Design for this compound Dehydrogenation

Heterogeneous catalysts, typically consisting of metal nanoparticles supported on a solid matrix, are advantageous due to their ease of separation and reusability. For the dehydrogenation of EDAB, various supported metal catalysts have been investigated. Palladium (Pd) nanoparticles supported on materials like titanium dioxide (TiO₂) have been used for the catalytic hydrolysis of EDAB, demonstrating the effectiveness of supported noble metals. researchgate.net Similarly, Pd(0) nanoparticles supported within a p(3-Sulfopropyl acrylate) hydrogel have shown high turnover frequency (TOF) values for EDAB hydrolysis. researchgate.net

| Catalyst System | Reaction Type | Reported TOF | Temperature (°C) |

|---|---|---|---|

| Pd(0) nanoparticles in p(SPA) hydrogel | Hydrolysis | 354 mol H₂·molPd(0)⁻¹·h⁻¹ | 30 |

| Ni₂₀Ru₈₀@HAP | Methanolysis (of AB) | 65.9 min⁻¹ | 25 |

| Ni₃₈Rh₆₂@HAP | Methanolysis (of AB) | 66.8 min⁻¹ | 25 |

*Data for Ni-based catalysts are for the related compound Ammonia Borane (AB) and are included for comparative context. researchgate.net

Synergistic Effects of Hydro-Catalytic Treatment on this compound Dehydrogenation

Hydro-catalytic treatment involves the use of a catalyst in the presence of water (hydrolysis) to facilitate hydrogen release. This approach can be highly effective for amine-boranes, including EDAB. The hydrolysis of EDAB in the presence of a suitable catalyst can lead to the rapid and complete release of hydrogen at mild temperatures. researchgate.netdntb.gov.ua Nanocomposite catalysts, in particular, have been shown to significantly improve the rate of hydrogen generation from organoamine boranes in the liquid phase. dntb.gov.ua The synergy arises because water acts as a reactant, and the catalyst provides a low-energy pathway for the reaction to proceed, often overcoming the kinetic barriers associated with pure thermal dehydrogenation. researchgate.netresearchgate.net For example, rhodium catalysts have been reported to achieve instant hydrogen release from EDAB via hydrolysis. researchgate.net

Solvent Effects and Reaction Media in this compound Chemistry

The dehydrogenation of this compound (EDAB) is significantly influenced by the reaction medium. The choice of solvent can affect reaction rates, hydrogen yields, and the mechanistic pathways of hydrogen release. This section explores the role of specific solvent systems, namely ionic liquids, deep eutectic solvents, and mixed amine-borane systems, in the chemistry of EDAB.

Role of Ionic Liquids in this compound Dehydrogenation

Ionic liquids (ILs) have been investigated as promising media for the thermal dehydrogenation of this compound due to their low volatility, high thermal stability, and tunable properties. Research has demonstrated that ILs can act as both a solvent and a catalyst, facilitating the release of hydrogen from EDAB at lower temperatures than neat pyrolysis.

Allyl-based imidazolium (B1220033) ILs have been a particular focus of study. The selection of effective ILs can be guided by predictive models such as the COnductor-like Screening MOdel–Segment Activity Coefficient (COSMO-SAC), which estimates the infinite dilution activity coefficient (IDAC) to screen for suitable solvents. Experimental studies have been conducted using several allyl-based ILs at temperatures of 95, 105, and 115 °C under vacuum.

Among the tested ILs, 1-allyl-3-methylimidazolium (B1248449) bromide ([AMIM][Br]) was found to be the most effective. In the EDAB/[AMIM][Br] system, a maximum of 3.25 equivalents of pure hydrogen was released at 115 °C. The catalytic role of the IL is supported by ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) analyses of the pure IL and the IL/EDAB complexes. Mechanistic insights have been further explored using computational methods like the Reactive Force Field (ReaxFF) to understand the dehydrogenation reaction mechanism at a molecular level.

| Ionic Liquid | Abbreviation | Max. Hydrogen Released (Equivalents) | Reference |

|---|---|---|---|

| 1-allyl-3-methylimidazolium bromide | [AMIM][Br] | 3.25 | |

| 1-allyl-3-methylimidazolium dicyanamide | [AMIM][N(CN)₂] | Data Not Specified | |

| 1-allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [AMIM][Tf₂N] | Data Not Specified |

Deep Eutectic Solvents as Reaction Media for this compound Transformations

Deep eutectic solvents (DESs) represent a newer class of sustainable solvents and have been explored as alternative reaction media for EDAB dehydrogenation. DESs are typically composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) and share many of the beneficial properties of ionic liquids, such as low volatility and high thermal stability, while often being cheaper and easier to prepare.

A comparative study investigated the thermal dehydrogenation of EDAB in an ionic liquid, 1-Butyl-3-methylimidazolium methanesulfonate (B1217627) ([BMIM][MeSO₃]), versus an IL-based DES. The DES was formed by combining [BMIM][MeSO₃] (as the HBA) with urea (B33335) (as the HBD) in a 1:1 molar ratio. The selection of this system was also guided by the COSMO-SAC model to assess the solubility of EDAB.

At a temperature of 105 °C, the EDAB/IL system yielded 3.7 equivalents of hydrogen. In contrast, the EDAB/DES system produced a slightly lower amount, 3.2 equivalents of hydrogen, but notably with a shorter induction time. The purity of the evolved gas was confirmed as hydrogen via Gas Chromatography (GC). Spectroscopic analysis using ¹H and ¹¹B NMR confirmed the catalytic role of both the IL and the DES and indicated the formation of sp² boron moieties in the spent fuel, signaling the dehydrogenation process.

| Reaction Medium | Composition | Hydrogen Released (Equivalents) | Key Observation | Reference |

|---|---|---|---|---|

| Ionic Liquid (IL) | 1-Butyl-3-methylimidazolium methanesulfonate ([BMIM][MeSO₃]) | 3.7 | Higher H₂ yield | |

| Deep Eutectic Solvent (DES) | [BMIM][MeSO₃]:Urea (1:1 molar ratio) | 3.2 | Lower induction time |

Reactivity of this compound in Mixed Amine-Borane Systems

The dehydrogenation behavior of this compound can be influenced by the presence of other amine-borane compounds. While detailed mechanistic studies on the co-dehydrogenation of EDAB with other specific amine-boranes are not widely reported, the underlying principle of using mixed systems to alter reaction products and pathways is a known strategy in amine-borane chemistry. The goal of such an approach is often to create spent fuel products that are more amenable to regeneration.

The thermal stability and dehydrogenation kinetics of EDAB differ from those of other common amine-boranes like ammonia borane (AB) and methylamine (B109427) borane (MAB). Isothermal kinetic analysis reveals that while EDAB is more thermally stable than ammonia borane at temperatures below 100 °C, its rate of hydrogen release becomes faster than that of AB at temperatures above 120 °C.

Advanced Computational Investigations of Ethylenediaminebisborane

Density Functional Theory (DFT) Studies on Ethylenediaminebisborane Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties and reactivity of molecules like this compound.

Electronic Structure and Bonding Analysis in this compound Systems

DFT calculations are instrumental in elucidating the fundamental electronic structure and nature of chemical bonds within the this compound molecule. Analyses such as Mulliken charge distribution reveal the polarity of the bonds, highlighting the electron-withdrawing nature of the nitrogen atoms and the electron-donating character of the boron atoms. nih.gov This charge disparity is fundamental to understanding the molecule's reactivity, particularly the nature of the B-N dative bond and the protic N-H and hydridic B-H bonds. nih.gov

The bonding in amine-borane complexes like EDAB involves a coordinate covalent bond between the nitrogen and boron atoms. nih.gov Computational models can precisely calculate key structural parameters, providing a theoretical basis for comparison with experimental data.

| Structural Parameter | Calculated Value | Significance |

|---|---|---|

| B-N Bond Length | ~1.60 Å | Indicates a strong dative bond, crucial for molecular stability. |

| N-H Bond Length | ~1.02 Å | Typical length for a covalent N-H bond. |

| B-H Bond Length | ~1.21 Å | Typical length for a covalent B-H bond. |

| Mulliken Charge on N | Negative | Reflects the higher electronegativity of nitrogen. |

| Mulliken Charge on B | Positive | Reflects the lower electronegativity of boron relative to nitrogen. |

Note: The values presented are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Computational Elucidation of Dehydrogenation Mechanisms for this compound

One of the most critical applications of DFT in studying this compound is mapping the potential energy surface for its dehydrogenation—the process of releasing hydrogen gas. These calculations help identify the most likely reaction pathways, transition states, and the associated energy barriers (activation energies).

Computational studies have explored various potential mechanisms for hydrogen release. These include intramolecular pathways, where a proton from an amine group combines with a hydride from a borane (B79455) group on the same molecule, and intermolecular pathways, which involve interactions between two or more EDAB molecules. DFT calculations can determine the activation energy for each proposed step, revealing the most energetically favorable route. For instance, calculations can predict the energy required to form a dihydrogen bond (N-H···H-B) between molecules, which is often a precursor to H₂ elimination. rsc.org

| Dehydrogenation Step | Calculated Activation Energy (kJ/mol) | Description |

|---|---|---|

| Intramolecular H₂ Release (Step 1) | 120 - 150 | Direct elimination of H₂ from a single EDAB molecule, typically involving a high-energy four-membered ring transition state. |

| Intermolecular H₂ Release (Dimer) | 90 - 120 | Elimination of H₂ involving a dihydrogen-bonded intermediate between two EDAB molecules, generally found to be a lower energy pathway. |

| Cyclization Post-Dehydrogenation | Varies | Formation of cyclic products after the initial loss of hydrogen, leading to further stabilization. |

Note: Activation energies are highly dependent on the computational level of theory and the specific reaction coordinates being modeled.

Prediction of Pressure-Induced Structural Transformations and Energetics in this compound

DFT calculations, particularly those incorporating periodic boundary conditions, are essential for predicting how crystalline this compound behaves under high pressure. tugraz.at Such studies are crucial for understanding the material's stability and storage properties under practical conditions.

Research has shown that applying pressure can induce significant changes in the crystal structure and intermolecular interactions of EDAB. scholaris.ca Computational simulations predict that as pressure increases, the intermolecular distances decrease, leading to the formation and strengthening of N-H···H-B dihydrogen bonds. scholaris.ca These interactions can trigger phase transitions from one crystal packing arrangement to another. scholaris.ca

A study combining DFT with experimental techniques identified two pressure-induced phase transitions in EDAB below 17 GPa. scholaris.ca

Phase I (Pbca) to Phase II (P2₁/c): This transition occurs at approximately 1 GPa. scholaris.ca

Phase II (P2₁/c) to Phase III (P2₁/c): A second transition to another monoclinic structure happens near 7 GPa. scholaris.ca

DFT calculations of the enthalpy of these different phases as a function of pressure confirm the transition points observed experimentally. tugraz.at The calculations also show that the high-pressure phases (II and III) are characterized by a greater number of intermolecular dihydrogen bonds compared to the ambient-pressure phase I. scholaris.ca This pressure-mediated evolution of dihydrogen bonding frameworks is a key factor in the structural transformations. rsc.org

Reactive Force Field (ReaxFF) and Molecular Dynamics Simulations of this compound Systems

While DFT is excellent for detailed electronic analysis of small systems, Reactive Force Field (ReaxFF) molecular dynamics (MD) simulations are better suited for modeling larger systems over longer timescales. nsf.gov ReaxFF is a type of force field that can simulate chemical reactions by allowing bonds to form and break based on bond order calculations, bridging the gap between quantum mechanical accuracy and classical force field efficiency. nsf.govmdpi.com

Key insights from ReaxFF simulations include:

Initial Decomposition Events: Identifying the primary bond-breaking events that trigger the dehydrogenation cascade. mdpi.com

Role of Intermolecular Forces: Demonstrating how dihydrogen bonding in the solid state facilitates proton-hydride transfer between adjacent molecules.

Product Formation: Predicting the evolution of major products like H₂, cyclized borazine-like compounds, and larger oligomers over time. youtube.com

Computational Screening and Design of Catalysts and Solvents for this compound Reactions

Computational chemistry plays a vital role in the rational design and screening of catalysts and solvents to improve the hydrogen release characteristics of this compound. By modeling the interaction of EDAB with different chemical environments, researchers can predict which systems will be most effective at lowering the dehydrogenation temperature and improving reaction kinetics.

Catalyst Screening: DFT calculations can be used to model the interaction of this compound with the surface of potential catalysts, such as transition metal phosphides or other nanomaterials. nd.edu By calculating the adsorption energy of EDAB and the activation barriers for C-H or B-H bond cleavage on the catalyst surface, researchers can screen a wide range of materials to identify promising candidates without extensive experimental work. nd.edunih.gov The goal is to find a catalyst that weakens the N-H and B-H bonds, thereby lowering the energy required for hydrogen release.

Solvent Effects: The choice of solvent can significantly impact reaction rates and mechanisms. ucsb.edunih.gov Computational models, often using a combination of explicit solvent molecules and implicit continuum models (like the Polarizable Continuum Model, PCM), can elucidate the role of the solvent. nih.govchemmethod.com For EDAB, solvents can influence the dehydrogenation process by:

Stabilizing Intermediates: Polar solvents can stabilize charged intermediates or transition states, potentially lowering the activation energy. mdpi.com

Participating in the Reaction: Protic solvents could potentially act as proton shuttles, facilitating the transfer of protons and hydrides. nih.gov

Altering Conformations: The solvent environment can influence the conformational equilibrium of the flexible ethylenediamine (B42938) backbone.

Computational screening of solvents allows for the evaluation of a wide range of solvent properties (e.g., polarity, dielectric constant) to predict their effect on the dehydrogenation pathway. chemmethod.com

Spectroscopic and Diffractional Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Mechanistic Probing of Ethylenediaminebisborane

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive analytical tool for the in-depth study of this compound's chemical behavior. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed characterization of molecular structures and the real-time monitoring of their transformations. Both ¹H and ¹¹B NMR spectroscopies are particularly crucial in understanding the intricate details of reactions involving this compound.

¹H NMR Applications in Tracking this compound Transformations

Proton NMR (¹H NMR) spectroscopy is instrumental in tracking the changes in the hydrogen environments within the this compound molecule during chemical reactions. The chemical shifts, signal multiplicities, and integration of the proton signals provide a wealth of information about the progress of reactions such as dehydrogenation.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethylenic bridge (-CH₂-CH₂-), the amine groups (-NH₂-), and the borane (B79455) groups (-BH₃) can be observed. During a transformation like thermal decomposition, changes in the intensity and position of these signals can be monitored over time to map the reaction pathway. For instance, the disappearance of the -BH₃ and -NH₂ proton signals, coupled with the evolution of new signals, can indicate the formation of intermediates and final products.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| -CH₂- | Varies depending on solvent and conditions | Complex multiplet |

| -NH₂- | Varies, often broad | Broad singlet or multiplet |

| -BH₃- | Varies, often a quartet due to coupling with ¹¹B | Quartet |

Note: The exact chemical shifts can vary based on the solvent, temperature, and concentration.

¹¹B NMR Analysis of Boron Environments and Reaction Progress in this compound Chemistry

Given that boron is central to the reactivity of this compound, ¹¹B NMR spectroscopy is an indispensable tool for directly probing the changes in the chemical environment of the boron atoms. The chemical shift and multiplicity of the ¹¹B signal provide a clear fingerprint of the boron-containing species present in a reaction mixture.

The ¹¹B NMR spectrum of the starting material, this compound, typically shows a characteristic quartet due to the coupling of the ¹¹B nucleus with the three attached hydrogen atoms. As a reaction proceeds, the emergence of new signals in the ¹¹B NMR spectrum can signify the formation of intermediates and final products with different boron coordination environments. For example, during dehydrogenation, the formation of species with B-N, B-B, or B-O bonds will result in new ¹¹B NMR signals at distinct chemical shifts. This allows for the identification and quantification of various boron-containing species throughout the reaction, offering crucial clues to the underlying mechanism.

| Boron Species | Typical ¹¹B Chemical Shift (δ) Range (ppm) | Multiplicity (¹H-coupled) |

| BH₃N- | -15 to -25 | Quartet |

| -BH₂-N< | Varies | Triplet |

| >BH-N< | Varies | Doublet |

| Borates (e.g., B(OR)₄⁻) | +2 to +18 | Singlet |

Note: The specific chemical shifts are dependent on the molecular structure and solvent.

In-situ NMR Techniques for Real-time Monitoring of this compound Reactions

The application of in-situ NMR techniques allows for the real-time observation of chemical reactions as they occur within the NMR spectrometer. This approach is particularly valuable for studying the kinetics and identifying transient intermediates in the reactions of this compound. By acquiring a series of NMR spectra at regular intervals, a detailed picture of the concentration changes of reactants, intermediates, and products can be constructed.

For instance, in studying the thermolysis of this compound, an NMR tube containing a solution of the compound can be heated directly in the NMR probe, and spectra can be recorded as a function of time and temperature. This enables the direct observation of the decay of the starting material and the simultaneous growth of signals from any soluble intermediates and final products. Such data is invaluable for determining reaction rates, activation energies, and for proposing and validating reaction mechanisms.

Vibrational Spectroscopy (FTIR and Raman) for Investigating this compound Decomposition

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are particularly sensitive to the types of chemical bonds present and their immediate environment, making them ideal for studying the decomposition of this compound and the associated changes in bonding, including hydrogen bonding interactions.

In-situ Vibrational Spectroscopy for Dehydrogenation Mechanism Elucidation of this compound

In-situ vibrational spectroscopy is a powerful method for elucidating the mechanistic pathways of the dehydrogenation of this compound. By monitoring the changes in the vibrational spectrum as the sample is heated, researchers can identify the formation and disappearance of specific chemical bonds.

A study by Leardini et al. utilized in-situ temperature-programmed infrared spectroscopy with synchrotron radiation and operando Raman-mass spectrometry to gain insight into the thermolysis of EDAB. acs.org These techniques allow for the direct observation of changes in the N-H, B-H, and C-H stretching and bending modes as the temperature is increased. For example, a decrease in the intensity of the B-H and N-H stretching bands, coupled with the appearance of new bands, can indicate the formation of B-N bonds and the release of hydrogen. The combination of vibrational spectroscopy with mass spectrometry allows for the simultaneous analysis of the solid-state changes and the evolved gaseous products, providing a comprehensive picture of the dehydrogenation process. acs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H stretching | 3100 - 3300 |

| C-H stretching | 2800 - 3000 |

| B-H stretching | 2200 - 2400 |

| N-H bending | 1550 - 1650 |

| C-H bending | 1350 - 1470 |

| B-H bending | 1100 - 1200 |

Note: These are general ranges and can be influenced by the molecular environment and physical state.

Analysis of Hydrogen Bonding Interactions in this compound Systems

Hydrogen bonding, particularly the dihydrogen bonding between the protic N-H and hydridic B-H groups, plays a crucial role in the structure, stability, and reactivity of this compound. Vibrational spectroscopy is highly sensitive to the strength and nature of these hydrogen bonds.

The formation of N-H···H-B dihydrogen bonds typically leads to a red-shift (a shift to lower wavenumbers) and broadening of the N-H and B-H stretching bands in the IR and Raman spectra. The magnitude of this shift can be correlated with the strength of the hydrogen bond. By analyzing the temperature dependence of these spectral features, information about the dynamics of the hydrogen bonding network can be obtained. For instance, as the temperature increases, the weakening or breaking of hydrogen bonds can be observed as a blue-shift (a shift to higher wavenumbers) of the corresponding stretching bands. This information is critical for understanding the initial steps of the thermal decomposition of this compound, as the disruption of the hydrogen bonding network is often a precursor to dehydrogenation.

X-ray Diffraction (XRD) and Synchrotron X-ray Powder Diffraction (XRPD) for Structural Analysis of this compound

X-ray diffraction is a cornerstone technique for determining the crystal structure of solid materials. For this compound, both laboratory-based XRD and high-intensity synchrotron XRPD have been employed to precisely map its atomic arrangement.

Under ambient conditions, the crystal structure of this compound was first determined by Ting, Watson, and Kelly in 1972. They established that it crystallizes in the orthorhombic space group Pbca. This foundational work provided the initial structural data, including bond lengths and angles, which are essential for understanding its chemical properties.

The behavior of this compound under extreme pressure is of significant interest, particularly for its potential applications in hydrogen storage, where materials may be subjected to high pressures. High-pressure X-ray diffraction studies, often conducted at synchrotron facilities, have revealed that EDAB undergoes a series of polymorphic transformations.

A notable study investigated the pressure-induced phase transitions of crystalline EDAB up to 17 GPa. researchgate.netacs.org This research combined experimental vibrational spectroscopy and X-ray diffraction with theoretical evolutionary crystal structure prediction and density functional theory (DFT) calculations. The key findings from these high-pressure XRD studies are summarized below:

Phase I (Ambient Pressure): The initial orthorhombic Pbca structure is stable up to approximately 1 GPa. researchgate.netacs.org

Phase II: At around 1 GPa, EDAB transitions to a monoclinic structure with P2₁/c symmetry. researchgate.netacs.org

Phase III: A second transition occurs near 7 GPa, where Phase II transforms into another monoclinic structure, also with P2₁/c symmetry. This third phase coexists with Phase II and remains the most stable form up to at least 15 GPa. researchgate.netacs.org

First-principle calculations have supported these experimental findings, predicting a structural transformation around 3 GPa and indicating that the ambient phase of EDAB becomes mechanically unstable at this pressure. acs.org These high-pressure phases are characterized by the formation of multiple dihydrogen bonds between adjacent EDAB molecules, a feature not present in the ambient-pressure structure. researchgate.netacs.org This pressure-induced formation of dihydrogen bonds is a critical factor in the structural transformations observed. acs.org

Interactive Data Table: High-Pressure Polymorphs of this compound

| Pressure Range | Phase | Crystal System | Space Group | Key Structural Features |

| Ambient - ~1 GPa | I | Orthorhombic | Pbca | No intermolecular dihydrogen bonds |

| ~1 GPa - ~7 GPa | II | Monoclinic | P2₁/c | Formation of multiple dihydrogen bonds |

| Above ~7 GPa | III | Monoclinic | P2₁/c | Coexists with Phase II; remains stable to at least 15 GPa |

While in-situ XRD studies specifically tracking the solid-state reaction products and intermediates of this compound's thermal decomposition are not extensively detailed in the available literature, the principles of the technique are well-suited for such investigations. Powder XRD is a powerful tool for identifying crystalline phases in a mixture. As EDAB is heated, XRD patterns can be collected at various temperatures to monitor the disappearance of the initial EDAB reflections and the emergence of new peaks corresponding to solid intermediates or final products. This would allow for the identification of crystalline byproducts, such as boron nitride or other polymeric B-N-H materials, that may form during its decomposition.

Mass Spectrometry (MS) for Volatile Product Analysis from this compound Reactions

Mass spectrometry is an indispensable tool for identifying the volatile species released during the thermal decomposition of this compound. By ionizing the gaseous products and separating them based on their mass-to-charge ratio, MS (B15284909) provides a detailed fingerprint of the decomposition pathway.

Studies combining thermogravimetry with mass spectrometry (TG-MS) have provided significant insights into the thermolysis of EDAB. These experiments have shown that under an inert gas flow, EDAB primarily releases pure hydrogen in two main stages below 520 K. acs.org However, when the decomposition is carried out under a dynamic vacuum, the composition of the evolved gases is more complex. In addition to hydrogen, moderate amounts of diborane (B8814927) (B₂H₆), residual solvent (like tetrahydrofuran (B95107) if used in synthesis), and other volatile boron-nitrogen-carbon-hydrogen (B-N-C-H) species are detected. acs.org

The identification of these volatile byproducts is crucial for understanding the reaction mechanism and for evaluating the purity of the hydrogen produced, a critical factor for its use in fuel cells.

Complementary Spectroscopic Techniques for Mechanistic Insights into this compound

To gain a more complete picture of the reaction mechanisms of this compound, XRD and MS are often used in conjunction with other spectroscopic techniques that probe different aspects of its molecular structure and transformations.

Vibrational Spectroscopy (Infrared and Raman): In-situ temperature-programmed infrared spectroscopy, particularly with the high intensity of synchrotron radiation, and operando Raman-mass spectrometry experiments have been instrumental in elucidating the thermolysis reaction mechanism of EDAB. acs.org These techniques monitor changes in the vibrational modes of the molecule as it is heated, providing information about the breaking and forming of chemical bonds in real-time. For instance, changes in the B-H and N-H stretching frequencies can indicate the initial steps of hydrogen release.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectroscopy are powerful tools for characterizing the dehydrogenation products of this compound, especially in solution-phase studies. ¹¹B NMR is particularly useful for identifying the evolution of different boron environments, such as -BH₂ and various B-N moieties, which are indicative of the dehydrogenation mechanism. researchgate.net For example, studies on the dehydrogenation of EDAB in ionic liquids have used ¹¹B NMR to propose intramolecular and intermolecular dehydrogenation pathways at different temperatures. researchgate.net

By integrating data from these complementary techniques, a more detailed and robust understanding of the structural evolution and reaction pathways of this compound can be achieved.

Exploration of Advanced Applications and Emerging Research Directions for Ethylenediaminebisborane

Ethylenediaminebisborane in Chemical Hydrogen Storage Systems: Mechanistic and System-Level Considerations

This compound (EDAB) has emerged as a significant compound in the field of chemical hydrogen storage, primarily due to its high hydrogen content of 11.49% by weight. bohrium.com It is considered a promising alternative to other amine boranes, such as ammonia (B1221849) borane (B79455), offering distinct advantages for practical hydrogen storage applications. bohrium.com Research into EDAB-based systems explores both the fundamental mechanisms of hydrogen release and the engineering challenges of creating viable storage architectures.

Strategies for Optimizing Hydrogen Release Kinetics in this compound-based Systems

A critical factor for the practical application of EDAB is the rate at which hydrogen can be released on demand. Research has focused on catalytic hydrolysis and thermal dehydrogenation to accelerate these kinetics.

Catalytic hydrolysis has proven to be an effective method for rapid hydrogen generation from EDAB. Various heterogeneous metal catalysts have been developed to enhance the reaction rate and yield. For instance, nickel-boron-zirconium (Ni/NixByZr) and palladium-nickel-boron-zirconium (Pd-Ni/NixByZr) catalysts have demonstrated high activity. bohrium.comresearchgate.net The addition of even small amounts of palladium to the nickel-based catalyst can significantly shorten the reaction time. bohrium.com Studies have shown that with a Pd-Ni/NixByZr catalyst, a hydrogen production yield of 99.67% can be achieved in just 215 seconds at 55°C. bohrium.comresearchgate.net These catalysts also show good reusability, maintaining nearly the same hydrogen production yields over multiple cycles. bohrium.com Other noble metal catalysts, such as rhodium (Rh), are also being explored for their high efficacy in releasing hydrogen from EDAB through hydrolysis. researchgate.net

The choice of catalyst directly impacts the activation energy of the hydrolysis reaction, a key parameter in reaction kinetics. Lower activation energy corresponds to a faster reaction rate at a given temperature.

| Catalyst System | Temperature (°C) | H₂ Yield (%) | Reaction Time (s) | Activation Energy (kJ/mol) | Catalytic Efficacy (mL min⁻¹ g⁻¹) |

| Ni/NixByZr | 55 | ~99 | - | 53.81 | - |

| Pd-Ni/NixByZr | 55 | 99.67 | 215 | 27.04 | 115.58 (at 298 K) |

This table presents comparative data on catalyst performance for the hydrolysis of this compound, based on available research findings. bohrium.comresearchgate.net

Another strategy involves hydro-catalytic treatment for efficient thermal dehydrogenation. This approach has been studied for EDAB and other organoamine boranes at temperatures ranging from 80°C to 120°C, using catalysts like cobalt-doped activated carbon to improve hydrogen production. researchgate.net

Development of Solid-State Hydrogen Storage Architectures Featuring this compound

For onboard vehicle applications and portable power, solid-state hydrogen storage is highly desirable due to its potential for high gravimetric and volumetric hydrogen densities. rsc.orgrsc.org EDAB is a promising candidate for such systems. researchgate.net The development of solid-state architectures involves understanding the material's properties under operational conditions, such as pressure and temperature, and designing systems that allow for efficient hydrogen release and uptake.

First-principle calculations using density functional theory have been employed to study the effects of pressure on the structural, mechanical, and electronic behaviors of crystalline EDAB. researchgate.net These studies reveal that EDAB exhibits anisotropic compressibility and becomes mechanically unstable at pressures around 3 GPa, suggesting a pressure-induced structural transformation. researchgate.net Understanding these pressure effects is crucial for designing robust solid-state storage tanks.

The architecture of solid-state systems often involves embedding the storage material within porous scaffolds or creating nanocomposites. mdpi.com While specific research on EDAB in such architectures is emerging, principles from related boron-nitrogen compounds are applicable. Nanoporous materials can help manage the heat and mass transfer during dehydrogenation and prevent agglomeration of the spent fuel, which can hinder regeneration. rsc.orgmdpi.com

Mechanistic Challenges and Strategies in the Regeneration of Spent this compound Fuels

A major hurdle for the economic viability of any chemical hydrogen storage system is the efficient and energy-effective regeneration of the spent fuel. iaea.orglanl.gov After dehydrogenation, amine boranes like EDAB typically form polymeric B-N materials (polyborazylene). scispace.com Regenerating the original amine borane from this spent fuel is a significant chemical challenge. iaea.orgresearchgate.net

The regeneration process generally involves a multi-step chemical transformation that adds hydrogen back to the spent fuel. researchgate.net These strategies often include:

Digestion: The polymeric spent fuel is broken down into smaller, more manageable molecules using a digesting agent.

Reduction: The digested products are then treated with a reducing agent to re-form the B-H bonds.

While much of the detailed research has focused on regenerating ammonia borane, the chemical principles are directly relevant to EDAB. scispace.comnih.gov A key challenge is the high energy input required for the reduction step, which can offset the energy gains from using hydrogen.

Recent innovations have led to patented systems specifically for EDAB. One such system utilizes a solution of EDAB and ethylenediamine (B42938), which can undergo reversible dehydrogenation and hydrogenation. offshore-technology.com The patent describes a method for regenerating EDAB by reacting the dehydrogenation products with a reducing agent and water, highlighting a pathway for a closed-loop system. offshore-technology.com This system can be catalyzed by various heterogeneous metals, including platinum, and is designed to be capable of reversible reactions even at room temperature. offshore-technology.com

This compound as a Precursor for Advanced Materials: Mechanistic Aspects of Material Formation

Beyond hydrogen storage, the reactivity of the B-H bonds in this compound makes it a valuable precursor for synthesizing advanced materials, particularly energetic compounds. The formation of these materials involves targeted chemical modifications of the borane groups.

Synthesis and Mechanistic Pathways to Trinitromethyl Amine Borane Complexes from this compound

A general method has been developed for synthesizing amine borane complexes containing the highly energetic trinitromethyl [C(NO₂)₃] fragment, using EDAB as a starting material. rsc.orgresearchgate.net This synthesis proceeds through a metathesis reaction.

The mechanistic pathway involves a two-step process:

Chlorination: this compound is first reacted with a solution of hydrogen chloride (HCl) in diethyl ether. This step substitutes a hydride on each boron atom with a chloride, forming an amine chloroborane (B76620) complex intermediate. rsc.org

Metathesis: The resulting chloroborane derivative is then reacted with the potassium salt of trinitromethyl (K[C(NO₂)₃]). In this metathesis step, the potassium chloride precipitates, and the trinitromethyl group covalently bonds to the boron atom, yielding the target energetic complex, [CH₂NH₂BH₂C(NO₂)₃]₂. rsc.org

| Step | Reactants | Solvent | Product |

| 1. Chlorination | This compound, HCl | Tetrahydrofuran (B95107) (THF) / Diethyl Ether | Amine Chloroborane Intermediate |

| 2. Metathesis | Amine Chloroborane Intermediate, K[C(NO₂)₃] | Diethyl Ether | [CH₂NH₂BH₂C(NO₂)₃]₂ |

This table outlines the synthetic pathway from this compound to its trinitromethyl derivative. rsc.org

This synthetic approach provides a versatile route to new covalent and ionic amine borane complexes with high energy density. rsc.orgresearchgate.net

Decomposition Mechanisms of this compound Derivatives for Energetic Applications

The energetic performance of materials derived from EDAB, such as the trinitromethyl amine borane complexes, is determined by their thermal decomposition behavior. rsc.org The decomposition of energetic materials is a complex process involving the breaking of chemical bonds to release large amounts of energy and gaseous products. researchgate.netdtic.mil

For nitro-containing energetic materials, decomposition is often initiated by the cleavage of the weakest bond in the molecule. nih.gov In the case of EDAB-derived trinitromethyl complexes, potential decomposition pathways include:

C-NO₂ Homolysis: The cleavage of a carbon-nitro bond is a common initial step in the decomposition of many nitro-based explosives. nih.gov

Ring Cleavage: If the derivative forms a cyclic structure, the cleavage of the ring can be an initiating step. nih.gov

The thermal decomposition of related ionic trinitromethyl amine borane complexes has been investigated, and they have been identified as potentially promising energetic materials. rsc.orgresearchgate.net The study of these decomposition mechanisms is crucial for designing new energetic materials with tailored properties, such as controlled sensitivity and high performance. nih.govat.ua

Hypergolic Ignition Mechanisms Involving this compound as a Fuel Additive

This compound (EDBB) has been identified as a highly effective fuel additive for inducing hypergolicity, particularly in hybrid rocket motors utilizing nitric-acid-based oxidizers. researchgate.netpsu.eduresearcher.life Its ability to ignite spontaneously upon contact with a strong oxidizer eliminates the need for a separate, often complex, ignition system, thereby enhancing reliability and allowing for engine restart capabilities. psu.eduresearchgate.net The investigation into its ignition mechanism reveals a rapid and energetic chemical reaction sequence.

When this compound is used as a fuel additive, its reaction with an oxidizer like white fuming nitric acid (WFNA) is the primary driver of ignition. The mechanism is characterized by an extremely short ignition delay, which is the time from initial contact to the onset of combustion. Research indicates that the borane component of the molecule is centrally involved in the initial ignition process. scispace.com

The ignition process upon contact between EDBB and WFNA can be described through several key stages. Initially, a vigorous reaction commences the moment the liquid oxidizer wets the solid fuel surface. This is visibly characterized by the bubbling of the oxidizer. psu.edu This suggests an immediate and rapid decomposition reaction that produces gaseous products. This initial phase is a fast, exothermic acid-base reaction coupled with redox processes.

A critical point is reached when the reaction rate escalates significantly, leading to the production of large quantities of gas between the fuel and oxidizer interface. psu.edu This rapid gas generation creates a pressure surge that can expel the liquid oxidizer from the fuel surface. psu.edu This pressure increase is believed to be the result of the ignition between the layers of solid fuel and liquid oxidizer. The primary chemical reactions likely involve the oxidation of the borane (B-H) and amine (N-H) functional groups by the nitric acid. The high reactivity of the B-H bonds, in particular, contributes significantly to the low ignition delay.

Detailed research findings have quantified the ignition delay for EDBB in various forms. As a pure powder, this compound exhibits exceptionally short ignition delays. When combined with fuel binders such as hydroxyl-terminated polybutadiene (B167195) (HTPB), the ignition delay increases but remains well within the requirements for hypergolic propellants. researchgate.netpsu.edu

Research Findings on Ignition Delay

The following table summarizes experimental data on the ignition delay times of this compound with White Fuming Nitric Acid (WFNA).

| Fuel Composition | Oxidizer | Ignition Delay (ms) | Test Conditions |

| This compound (Powder) | White Fuming Nitric Acid (WFNA) | 2.9 ± 0.3 | Ambient |

| This compound / HTPB | White Fuming Nitric Acid (WFNA) | 31.7 ± 19.6 | Ambient |

| This compound (Powder) | White Fuming Nitric Acid (WFNA) | < 10 | Elevated Pressures (up to 10 bar) |

This table is interactive. Click on headers to sort. Source: researchgate.netpsu.edu

The data clearly demonstrates the high reactivity of pure EDBB. The ignition delay of 2.9 ± 0.3 ms (B15284909) for the pure powder is among the shortest reported for solid hypergolic fuels. researchgate.netpurdue.edu When incorporated into a more practical fuel grain with HTPB as a binder, the ignition delay increases, which is a typical outcome as the binder material must also be heated and decomposed. researchgate.net However, even with the binder, the ignition remains reliably hypergolic. researchgate.net The delayed appearance of yellow flames, characteristic of carbon combustion, in similar amine-borane reactions suggests that the borane component is primarily responsible for the initial ignition event. scispace.com

Conclusions and Future Research Directions

Summary of Key Mechanistic and Catalytic Insights in Ethylenediaminebisborane Chemistry

The study of this compound has largely centered on its utility in releasing hydrogen through thermal dehydrogenation and catalytic hydrolysis. Mechanistic insights, while not fully elucidated, point towards distinct pathways depending on the reaction conditions.

In thermal dehydrogenation, both intramolecular and intermolecular pathways have been proposed, drawing parallels to the broader class of amine-borane adducts. The reaction often proceeds through the formation of polymeric B-N containing materials. The use of ionic liquids (ILs) as reaction media has been shown to influence the dehydrogenation process, potentially by stabilizing intermediates and lowering the activation barrier for H₂ release. Spectroscopic studies, such as ¹¹B NMR, have been instrumental in identifying the evolution of different boron species during dehydrogenation.

Table 1: Comparison of Catalytic Systems for this compound Hydrolysis

| Catalyst System | Support Material | Activation Energy (kJ/mol) | Key Findings |

| Copper Nanoparticles | Hydrogel | 39.42 | Effective for H₂ production; catalyst can be recycled. |

| Cobalt Nanoparticles | Hydrogel | 44.77 | Demonstrates catalytic activity for EDAB hydrolysis. |

| Nickel Nanoparticles | Hydrogel | 47.48 | Shows catalytic potential for hydrogen release. |

| Palladium/Titanium Dioxide | TiO₂ | 33.61 - 36.32 | Exhibits high catalytic activity for EDAB hydrolysis. researchgate.net |

Unresolved Research Questions and Experimental Challenges in this compound Investigations

Despite the progress made, several fundamental questions regarding the chemistry of this compound remain unanswered. A significant challenge lies in the detailed mechanistic elucidation of both its synthesis and decomposition pathways.

Unresolved Research Questions:

Detailed Dehydrogenation Mechanism: The precise step-by-step mechanism of thermal and catalytic dehydrogenation of EDAB is not fully understood. The characterization of reactive intermediates and the transition states involved remains a significant hurdle. While computational studies have been applied to simpler amine-boranes, detailed theoretical investigations specific to the dimeric nature of EDAB are lacking.

Role of the Ethylenediamine (B42938) Bridge: The influence of the ethylenediamine linker on the reactivity of the two borane (B79455) moieties is not well-defined. Questions regarding cooperative effects, stepwise versus concerted dehydrogenation from both ends, and the electronic communication between the B-N units need to be addressed.

Catalyst Deactivation Pathways: In catalytic hydrolysis, the long-term stability and deactivation mechanisms of the catalysts are not thoroughly investigated. Understanding how the catalyst surface interacts with EDAB and its byproducts is crucial for developing more robust systems.

Controlled Polymerization: The thermal dehydrogenation of EDAB often leads to the formation of insoluble and poorly characterized polymeric materials. Gaining control over the polymerization process to yield well-defined and potentially recyclable materials is a major challenge.

Experimental Challenges:

Isolation of Intermediates: The reactive nature of the intermediates in both dehydrogenation and hydrolysis makes their isolation and characterization extremely difficult. Advanced spectroscopic techniques under in-situ or operando conditions are required to probe these transient species.

Synthesis of Derivatives: The selective functionalization of the ethylenediamine backbone or the borane groups to tune the reactivity of EDAB presents a synthetic challenge. Developing synthetic methodologies for preparing a library of EDAB derivatives would enable systematic structure-activity relationship studies.

Solubility Issues: The starting material and, more significantly, the dehydrogenated byproducts often have limited solubility, which complicates mechanistic studies in solution and the regeneration of the spent fuel.

Prospective Directions for Future Investigations in this compound Synthesis and Reaction Mechanisms

Future research in the field of this compound should be directed towards addressing the aforementioned unresolved questions and overcoming the experimental challenges. A multi-pronged approach combining synthetic, mechanistic, and theoretical studies will be essential.

Future Investigations in Synthesis:

Development of Novel Synthetic Routes: Exploration of new, more efficient, and scalable synthetic methods for EDAB and its derivatives is warranted. This could include mechanochemical methods or flow chemistry approaches to improve yield and purity.

Synthesis of Functionalized Analogues: A systematic study on the synthesis of EDAB analogues with substituents on the nitrogen atoms or the ethylene (B1197577) bridge could provide valuable insights into how electronic and steric factors influence reactivity.

Future Investigations in Reaction Mechanisms:

Advanced In-situ Spectroscopy: The use of advanced spectroscopic techniques such as rapid-scan FTIR, stopped-flow NMR, and X-ray absorption spectroscopy (XAS) under reaction conditions can provide crucial information about the transient species involved in the catalytic cycles.

Computational Modeling: Rigorous density functional theory (DFT) calculations and ab initio molecular dynamics (AIMD) simulations can be employed to map out the potential energy surfaces for the dehydrogenation and hydrolysis reactions. Such studies can help in identifying the most plausible reaction pathways and the structures of key intermediates and transition states.

Isotope Labeling Studies: The use of isotopically labeled EDAB (e.g., with deuterium (B1214612) or ¹⁰B) can be a powerful tool to trace the reaction pathways and to gain a deeper understanding of the bond-breaking and bond-forming steps.

Potential for Novel Applications Based on Fundamental Understanding of this compound Reactivity

A deeper, fundamental understanding of the reactivity of this compound could pave the way for novel applications beyond its current focus as a hydrogen storage material.

Reducing Agent in Organic Synthesis: Amine-boranes are known to be effective reducing agents for various functional groups. chemrevlett.com A thorough investigation into the reducing properties of EDAB could establish it as a useful reagent in organic synthesis, potentially offering unique selectivity due to its bidentate nature.

Precursor for Boron-Nitrogen Materials: Controlled thermolysis or chemical vapor deposition (CVD) of EDAB could be explored as a route to synthesize boron nitride (BN) nanotubes, nanosheets, or thin films. The stoichiometry of EDAB is well-suited for the formation of BN materials.

Ligand in Coordination Chemistry: The ethylenediamine backbone provides two nitrogen atoms that could potentially coordinate to metal centers. The synthesis and characterization of metal complexes of EDAB could open up new avenues in coordination chemistry and catalysis, where the borane moieties could act as secondary coordination sites or as reservoirs for hydride transfer.

Monomer for Polymer Synthesis: If the dehydrogenative coupling of EDAB can be controlled, it could be used as a monomer for the synthesis of novel B-N containing polymers with interesting electronic or material properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.